Telotristat ethyl

概要

説明

Telotristat ethyl is used in combination with somatostatin analog (SSA) therapy to treat carcinoid syndrome diarrhea. This medicine is used in adults who have received SSA therapy but did not work well . It is a prodrug of telotristat, which is an inhibitor of tryptophan hydroxylase .

Synthesis Analysis

After oral administration, telotristat ethyl undergoes hydrolysis via carboxylesterases to telotristat (LP-778902), its active metabolite .Molecular Structure Analysis

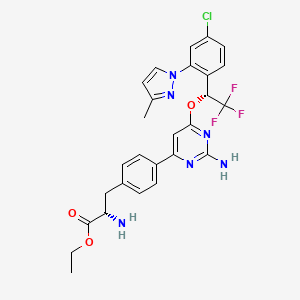

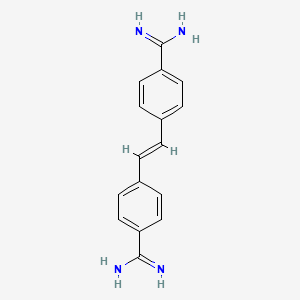

The IUPAC name of Telotristat ethyl is (S)-Ethyl 2-amino-3-(4-(2-amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate .Chemical Reactions Analysis

Telotristat ethyl undergoes hydrolysis via carboxylesterases to telotristat (LP-778902), its active metabolite .Physical And Chemical Properties Analysis

Telotristat ethyl has a molar mass of 574.99 g·mol−1 . In organic solvents, telotristat etiprate is freely soluble in methanol, soluble in acetone, and sparingly soluble in ethanol .科学的研究の応用

Treatment of Carcinoid Syndrome Diarrhea

Telotristat ethyl: is primarily approved for the treatment of carcinoid syndrome diarrhea in adults inadequately controlled by somatostatin analog (SSA) therapy . It works by inhibiting tryptophan hydroxylase, which reduces the production of serotonin, a key contributor to the symptoms of carcinoid syndrome.

Reduction of Serotonin Production

Beyond treating diarrhea, Telotristat ethyl’s inhibition of serotonin production has potential applications in managing other conditions associated with excess serotonin . This includes reducing the frequency of bowel movements and other symptoms in patients with metastatic neuroendocrine tumors .

Potential in Preventing Carcinoid Heart Disease

Carcinoid heart disease (CHD) is often a consequence of carcinoid syndrome. By reducing serotonin levels, Telotristat ethyl may have a role in preventing the progression of CHD, although its specific role in patients with CHD is still under investigation .

Serotonylation Processes

The drug could impact serotonylation , a post-translational modification where serotonin is covalently incorporated into proteins. This process is implicated in various physiological and pathological conditions, and Telotristat ethyl could be used to study or modulate serotonylation-related functions .

Neuroendocrine Tumor Management

In patients with neuroendocrine tumors, Telotristat ethyl has shown efficacy and tolerability in managing symptoms like diarrhea, which is often a significant quality-of-life issue. Its role in the broader management of neuroendocrine tumors could be an area of further research .

作用機序

Target of Action

Telotristat ethyl primarily targets tryptophan hydroxylase (TPH) . TPH is an enzyme that mediates the rate-limiting step in serotonin biosynthesis . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a neurotransmitter that can be produced both centrally and peripherally . It is profoundly implicated in a number of fundamental physiological processes and pathogenic conditions .

Mode of Action

Telotristat, the active metabolite of telotristat ethyl, is an inhibitor of tryptophan hydroxylase . It binds irreversibly to the active site of tryptophan hydroxylase, preventing the enzyme from catalyzing the pivotal conversion of tryptophan to 5-hydroxytryptophan (5-HTP) in the serotonin synthesis pathway . The in vitro inhibitory potency of telotristat towards tryptophan hydroxylase is 29 times higher than that of telotristat ethyl .

Biochemical Pathways

By inhibiting TPH, telotristat ethyl diminishes the synthesis of serotonin, thereby reducing the production of 5-HT and improving carcinoid syndrome diarrhea . Overexposure to serotonin can cause severe diarrhea, one of the main clinical symptoms of carcinoid syndrome . Serotonin is metabolized in the urinary metabolite 5-hydroxy indole acetic acid (u5-HIAA), and high levels of u5-HIAA are associated with poor survival outcome in patients with neuroendocrine tumors .

Pharmacokinetics

Telotristat ethyl is a prodrug that is converted in vivo to telotristat . Following a single oral dose, peak plasma concentrations and AUC of telotristat ethyl and telotristat appear to be dose proportional under fasted conditions . Peak plasma concentrations of telotristat ethyl and telotristat are attained within 0.5–2 hours and 1–3 hours, respectively, after a single oral dose of telotristat etiprate . Following a single 500 mg oral dose of telotristat ethyl, 92.8% of the administered drug is eliminated in the feces, with less than 0.4% being excreted in the urine .

Result of Action

Telotristat ethyl as a single agent induced apoptosis measured by MTT in all neuroendocrine tumor (NET) cell lines after 72 hours of treatment, with IC50 in the µM range .

Action Environment

The action of telotristat ethyl can be influenced by environmental factors such as the presence of other medications. For instance, when used in combination with the mTOR inhibitor everolimus, telotristat ethyl produced a strong synergistic effect, dramatically decreasing cell viability in all NET cell lines . This suggests that the efficacy of telotristat ethyl can be enhanced in certain environments, such as when used in combination with other therapies .

Safety and Hazards

Common adverse effects noted in clinical trials include nausea, headache, elevated liver enzymes, depression, accumulation of fluid causing swelling (peripheral edema), flatulence, decreased appetite, and fever. Constipation is also common, and may be serious or life-threatening (especially in overdose) . The most common adverse effects with the recommended telotristat dose of 250 mg included nausea, abdominal pain, elevated gamma-glutamyl transferase and fatigue .

将来の方向性

The associated decrease in urinary 5-hydroxyindoleacetic acid (u5-HIAA) provides evidence that telotristat ethyl effectively decreases serotonin production, and therefore, offers a rationale to investigate this agent to mitigate serotonin-mediated complications in this patient population, especially cardiac valvular disease or mesenteric fibrosis . One potential treatment option for investigation would be telotristat ethyl, a tryptophan hydroxylase inhibitor that is approved for the treatment of diarrhea associated with carcinoid syndrome in combination with SSA therapy .

特性

IUPAC Name |

ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)/t20-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSQOJYHHZBZKA-GBXCKJPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001102271 | |

| Record name | Telotristat ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Telotristat, the active metabolite of telotristat ethyl, is an inhibitor of tryptophan hydroxylase, which mediates the rate-limiting step in serotonin biosynthesis. The in vitro inhibitory potency of telotristat towards tryptophan hydroxylase is 29 times higher than that of telotristat ethyl. Serotonin plays a role in mediating secretion, motility, inflammation, and sensation of the gastrointestinal tract, and is over-produced in patients with carcinoid syndrome. Through inhibition of tryptophan hydroxylase, telotristat and telotristat ethyl reduce the production of peripheral serotonin, and the frequency of carcinoid syndrome diarrhea. | |

| Record name | Telotristat ethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Telotristat ethyl | |

CAS RN |

1033805-22-9 | |

| Record name | 4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-L-phenylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033805-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telotristat ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telotristat ethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telotristat ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELOTRISTAT ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G388563M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1663483.png)

![2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol](/img/structure/B1663492.png)

![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)